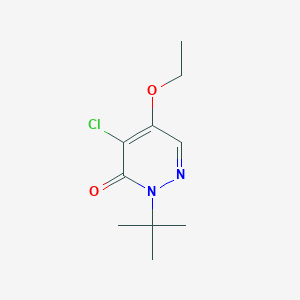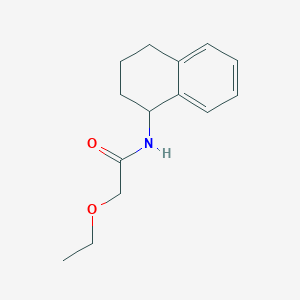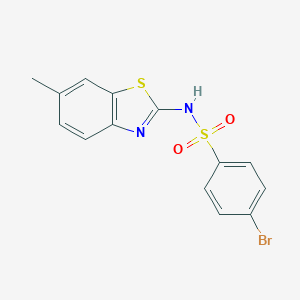
4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that contains a benzothiazole ring and a bromine atom. The synthesis of this compound involves several steps, and it has been used in various scientific studies to understand its mechanism of action and its effects on biochemical and physiological processes.
作用機序
The mechanism of action of 4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide is not fully understood. However, it is believed that this compound may act as a metal ion chelator, which can lead to the inhibition of enzymes that require metal ions for their activity. Additionally, this compound may inhibit the activity of carbonic anhydrase by binding to its active site.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide are still being studied. However, it has been shown to have potential applications in cancer treatment due to its ability to inhibit the growth of cancer cells. This compound has also been shown to have potential applications in the treatment of diseases such as glaucoma, where it may help to reduce intraocular pressure.
実験室実験の利点と制限
The advantages of using 4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide in lab experiments include its potential applications in the detection of metal ions and its ability to inhibit the activity of carbonic anhydrase. Additionally, this compound has potential applications in cancer treatment and the treatment of diseases such as glaucoma. The limitations of using this compound in lab experiments include the need for further studies to fully understand its mechanism of action and its effects on biochemical and physiological processes.
将来の方向性
There are several future directions for the study of 4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide. One potential direction is the study of its potential applications in the treatment of diseases such as glaucoma and cancer. Additionally, further studies are needed to fully understand its mechanism of action and its effects on biochemical and physiological processes. Another potential direction is the development of new derivatives of this compound that may have improved properties for specific applications. Finally, the use of this compound in combination with other compounds may lead to the development of new treatments for various diseases.
合成法
The synthesis of 4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide involves several steps. The first step is the synthesis of 6-methyl-1,3-benzothiazole-2-amine, which is obtained by reacting 2-aminobenzenethiol with methyl iodide. The second step involves the reaction of the 6-methyl-1,3-benzothiazole-2-amine with 4-bromo-benzenesulfonyl chloride in the presence of a base such as triethylamine. The final product is obtained after purification by column chromatography.
科学的研究の応用
4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. This compound has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a potential inhibitor of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of pH in the body. Additionally, this compound has been studied for its potential applications in cancer treatment due to its ability to inhibit the growth of cancer cells.
特性
製品名 |
4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
|---|---|
分子式 |
C14H11BrN2O2S2 |
分子量 |
383.3 g/mol |
IUPAC名 |
4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H11BrN2O2S2/c1-9-2-7-12-13(8-9)20-14(16-12)17-21(18,19)11-5-3-10(15)4-6-11/h2-8H,1H3,(H,16,17) |
InChIキー |
UHFXBKSZWWPXHH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Br |
正規SMILES |
CC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B259209.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B259210.png)
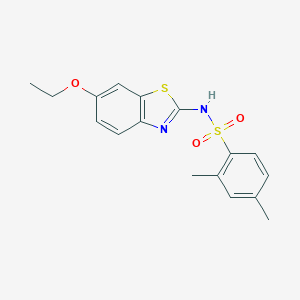


![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)
![2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one](/img/structure/B259280.png)
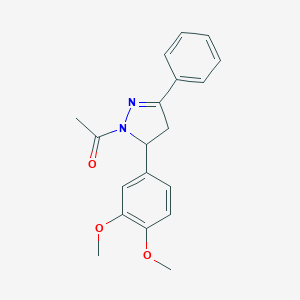
![1-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B259282.png)
